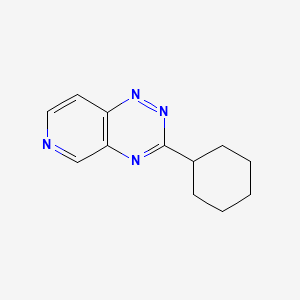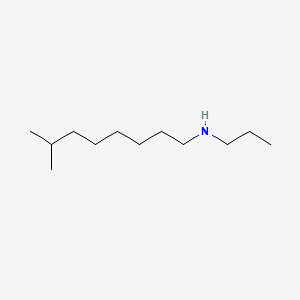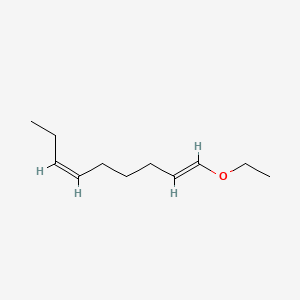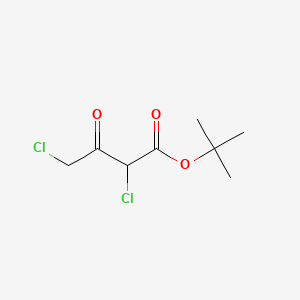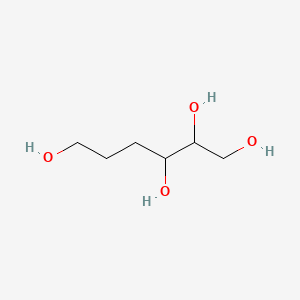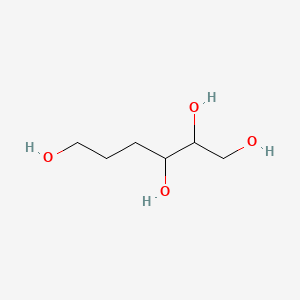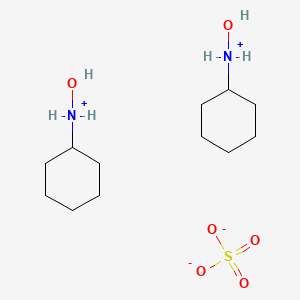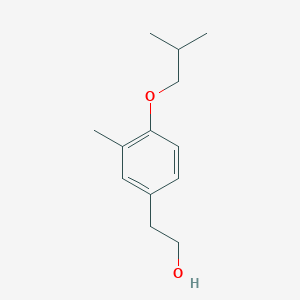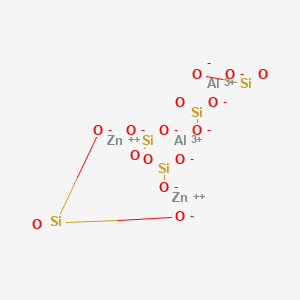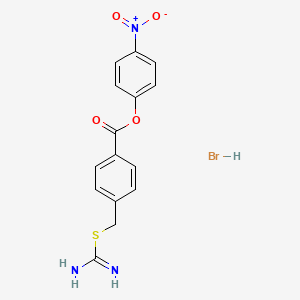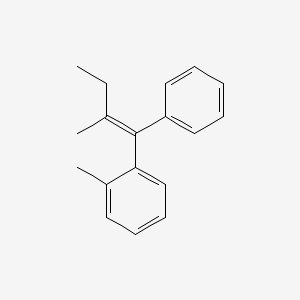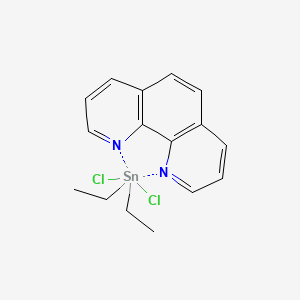
Methyl, chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro, also known as chloromethane or methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. Methyl chloro is one of the simplest alkyl halides and is used in various industrial applications, including as a refrigerant, a solvent, and a chemical intermediate in the production of silicones and other chemicals .
Méthodes De Préparation
Methyl chloro can be synthesized through several methods:
Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.
Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.
Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .
Analyse Des Réactions Chimiques
Methyl chloro undergoes various chemical reactions, including:
Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.
Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl chloro has a wide range of scientific research applications:
Chemistry: In organic synthesis, methyl chloro is used as a methylating agent to introduce methyl groups into various organic molecules.
Biology: Methyl chloro is used in the study of biological methylation processes, which are important in gene expression and regulation.
Medicine: Methyl chloro derivatives are used in the synthesis of pharmaceuticals, including anesthetics and antiseptics.
Industry: Methyl chloro is used in the production of silicones, which are used in a variety of applications, including sealants, adhesives, and lubricants .
Mécanisme D'action
The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Methyl chloro can be compared with other alkyl halides, such as ethyl chloro and propyl chloro:
Ethyl Chloro (C₂H₅Cl): Ethyl chloro is similar to methyl chloro but has a longer carbon chain. It is also used as a solvent and chemical intermediate but has different physical properties, such as a higher boiling point.
Propyl Chloro (C₃H₇Cl): Propyl chloro has an even longer carbon chain and is used in similar applications. It also has different physical properties, such as a higher boiling point and density.
Uniqueness: Methyl chloro is unique due to its small size and high reactivity, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
6806-86-6 |
|---|---|
Formule moléculaire |
CH2Cl |
Poids moléculaire |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
Clé InChI |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
SMILES canonique |
[CH2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


